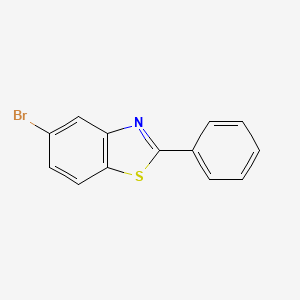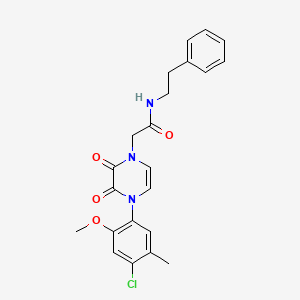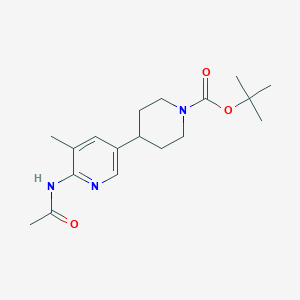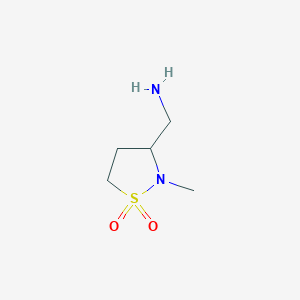![molecular formula C9H7F3O3 B2795055 1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone CAS No. 1241953-03-6](/img/structure/B2795055.png)
1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone” is a chemical compound with the molecular formula C9H7F3O2 . It is a colorless to yellow liquid or semi-solid or solid at room temperature .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone” include its molecular weight of 204.15 . It is stored sealed in dry conditions at room temperature .Applications De Recherche Scientifique
Antioxidant Properties
Hydroxycinnamic acids (HCAs), including compounds structurally related to "1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone," have been extensively studied for their antioxidant properties. Structural modifications, such as the presence of an unsaturated bond on the side chain and alterations in the number and position of hydroxy groups on the aromatic ring, significantly influence their antioxidant activity. Optimization of these structures is crucial for enhancing their effectiveness in managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Synthesis and Photochemical Properties
Hydroxycoumarins, closely related to the compound of interest, exhibit several beneficial physical, chemical, and biological properties. The synthesis and acylation of hydroxycoumarins, including methods using simple phenol and 1-(2-hydroxyphenyl)ethanone as starting compounds, have been reviewed, highlighting their applications in detecting UV absorbers and fluorescent properties. These compounds are valuable for various industrial applications due to their versatile photochemical properties (Yoda et al., 2019).
Ethnobotanical Properties
Plants containing compounds similar to "1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone" have been used traditionally for medicinal purposes in India. These plants exhibit a wide range of therapeutic properties due to their diverse chemical composition, including anti-venom and anti-diabetic effects. This highlights the potential of such compounds in traditional and modern medicine for wound healing, joint pain, and minor fractures treatment (Thakre Rushikesh et al., 2016).
Treatment of Organic Pollutants
The enzymatic treatment of organic pollutants in wastewater has gained attention, with certain enzymes showing enhanced degradation efficiency in the presence of redox mediators. This process can degrade recalcitrant compounds, highlighting the application of these compounds in environmental remediation and the potential for improving water quality (Husain & Husain, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
1-[2-hydroxy-6-(trifluoromethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-5(13)8-6(14)3-2-4-7(8)15-9(10,11)12/h2-4,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDXYFRUBRLXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2794972.png)
![8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2794973.png)


![9-(4-ethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2794977.png)
![5-amino-N-(3,4-dimethylphenyl)-1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2794979.png)
![2-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2794982.png)
![2-[(1H-1,3-benzimidazol-2-ylmethyl)sulfanyl]-6-ethyl-5-methyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2794984.png)




![1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2794993.png)
